Isoform-Specific Degradation Kinetics: Defined DC50 Values for CDK9_42 and CDK9_55
PROTAC CDK9 degrader-5 provides explicitly quantified, isoform-specific degradation potency. In contrast, many CDK9 inhibitors and early-stage degraders only report a single IC50 value or a less precise DC50 range. This is a direct differentiation from analogs like PROTAC CDK9 degrader-6, which exhibits a different isoform degradation profile. The availability of these precise metrics enables researchers to select the optimal tool based on their specific isoform interest .
| Evidence Dimension | CDK9 Isoform Degradation Potency (DC50) |
|---|---|
| Target Compound Data | CDK9_42: 0.10 μM; CDK9_55: 0.14 μM |
| Comparator Or Baseline | PROTAC CDK9 degrader-6: CDK9_42: 0.03 μM; CDK9_55: 0.05 μM |
| Quantified Difference | degrader-5 is ~3.3-fold less potent against CDK9_42 and ~2.8-fold less potent against CDK9_55 compared to degrader-6 |
| Conditions | In vitro biochemical assay (vendor-reported DC50 values) |
Why This Matters
This data enables a precise, quantitative selection between two closely related PROTACs based on the desired degradation window for each CDK9 isoform.
